
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide, also known as TFA-NAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological processes.
Mécanisme D'action
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects by modulating various biochemical pathways in the body. It can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also activate the PI3K/Akt pathway, which is involved in cell survival and growth. Additionally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve cognitive function, and inhibit tumor growth. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also regulate glucose metabolism and lipid metabolism, which may have implications for the treatment of metabolic disorders such as type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has several advantages for lab experiments. It is stable and can be easily synthesized in high purity and yield. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can also be administered orally, which makes it a convenient drug candidate for preclinical studies. However, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways. Additionally, future studies could focus on developing new synthesis methods for N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide and improving its pharmacokinetic properties. Finally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide could be tested in combination with other drugs to determine its potential synergistic effects.
Méthodes De Synthèse
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide can be synthesized using various methods, including the reaction of N-(2-bromoethyl)pyridin-2-amine with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate. This method yields N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide in high purity and yield. Other methods include the reaction of 2-chloro-N-(pyridin-2-yl)acetamide with 2,2,2-trifluoroethanol in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory bowel disease in animal models. Additionally, N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-pyridin-2-yl-2-(2,2,2-trifluoroethoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-5-8(15)14-7-3-1-2-4-13-7/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSDUBHYJKQHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
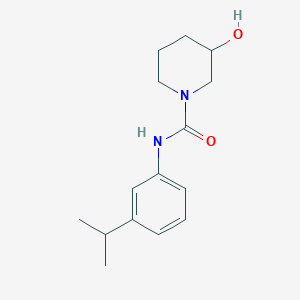
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
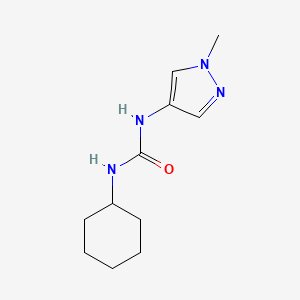
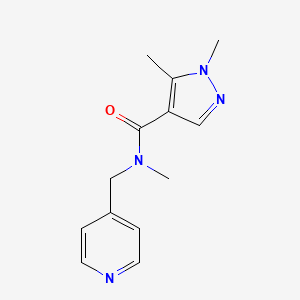
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
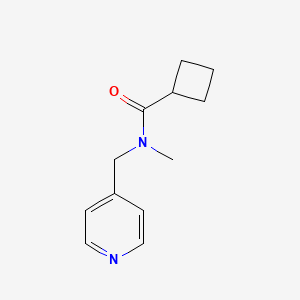

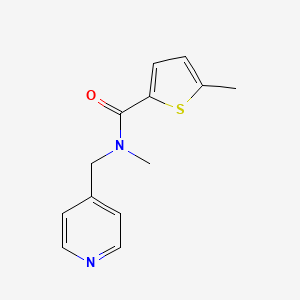
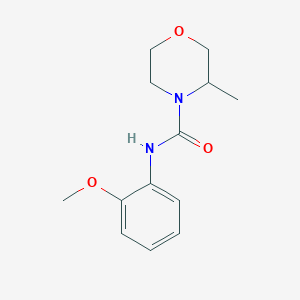
![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)